

Spectroscopic Profile of 2,4,5-Trimethylaniline: A Technical Guide

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Compound of Interest

Compound Name: **2,4,5-T trimethylaniline**

Cat. No.: **B089559**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,4,5-trimethylaniline**, a compound of interest in various research and development applications. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics, presented in a clear and accessible format for easy reference and comparison.

Mass Spectrometry (MS)

Mass spectrometry analysis of **2,4,5-trimethylaniline** reveals a molecular ion peak corresponding to its molecular weight, confirming the compound's identity. The fragmentation pattern provides additional structural information.

Parameter	Value (m/z)	Interpretation
Molecular Ion [M] ⁺	135	Molecular weight of 2,4,5-trimethylaniline
Base Peak	120	Most abundant fragment ion, likely [M-CH ₃] ⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of **2,4,5-trimethylaniline**. The ¹H and ¹³C NMR spectra provide information on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of **2,4,5-trimethylaniline** is characterized by distinct signals for the aromatic protons and the methyl groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic CH	6.8	Singlet	1H
Aromatic CH	6.5	Singlet	1H
NH ₂	3.4	Broad Singlet	2H
Methyl CH ₃	2.2	Singlet	3H
Methyl CH ₃	2.15	Singlet	3H
Methyl CH ₃	2.1	Singlet	3H

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the **2,4,5-trimethylaniline** molecule.

Assignment	Chemical Shift (δ , ppm)
Aromatic C-NH ₂	142
Aromatic C	132
Aromatic C	129
Aromatic C-CH ₃	128
Aromatic C-CH ₃	120
Aromatic C-CH ₃	117
Methyl C	19
Methyl C	18
Methyl C	17

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The infrared spectrum of **2,4,5-trimethylaniline** displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group
3450 - 3300	N-H Stretch	Primary Amine (NH ₂)
3050 - 3000	C-H Stretch (Aromatic)	Aromatic Ring
2950 - 2850	C-H Stretch (Aliphatic)	Methyl Groups (CH ₃)
1620 - 1580	N-H Bend	Primary Amine (NH ₂)
1500 - 1400	C=C Stretch (Aromatic)	Aromatic Ring
1465 - 1440	C-H Bend (Asymmetric)	Methyl Groups (CH ₃)
1380 - 1365	C-H Bend (Symmetric)	Methyl Groups (CH ₃)
1300 - 1250	C-N Stretch	Aromatic Amine
880 - 800	C-H Out-of-Plane Bend	Aromatic Ring

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard laboratory instrumentation and methodologies.

NMR Spectroscopy

A sample of **2,4,5-trimethylaniline** is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectrum is recorded on a high-resolution NMR spectrometer. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

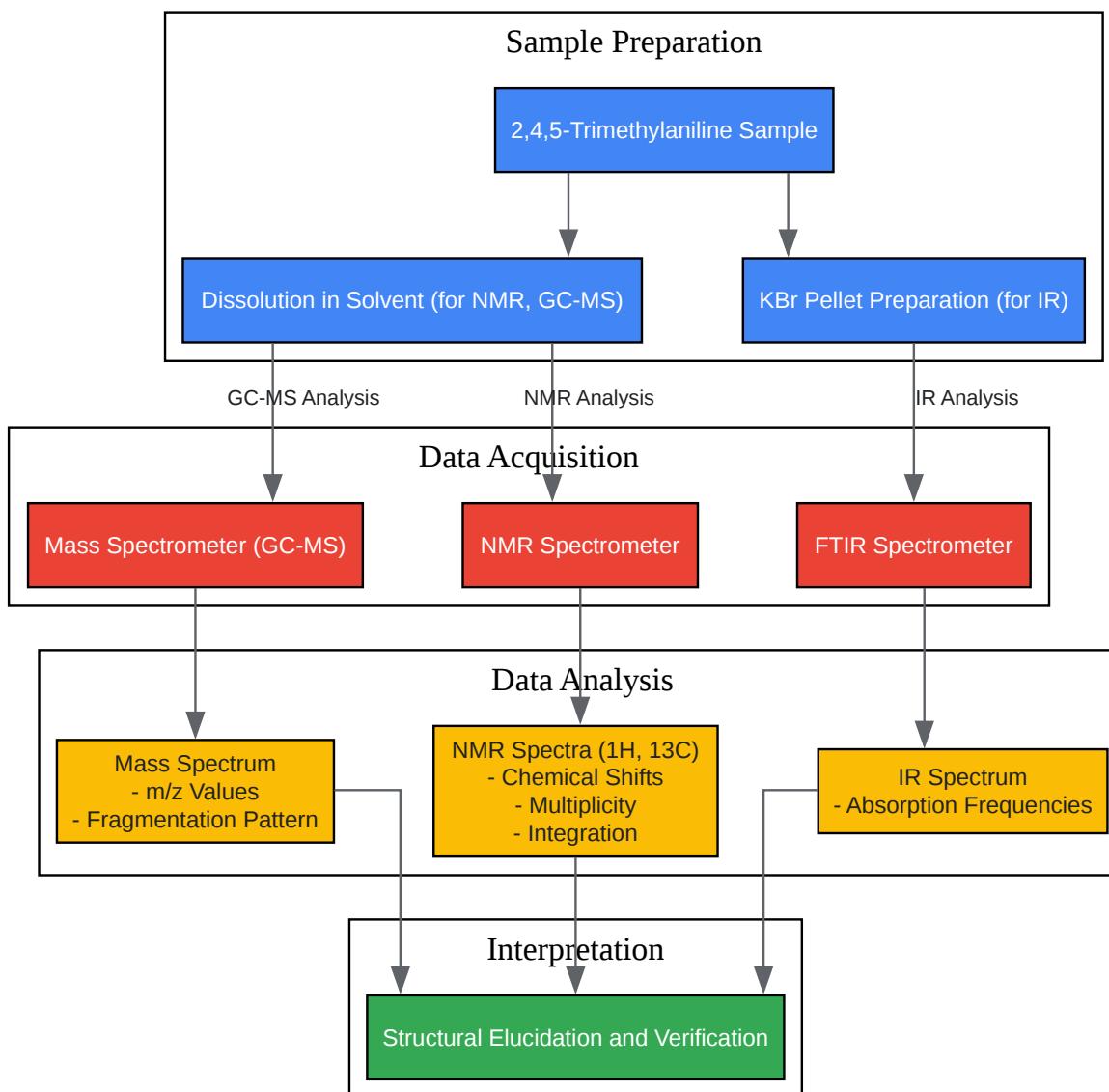
For solid samples of **2,4,5-trimethylaniline**, the infrared spectrum is commonly obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with KBr powder and pressed into a thin, transparent disk, which is then placed in the sample holder of an FTIR spectrometer.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC) for separation and purification, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **2,4,5-trimethylaniline**.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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